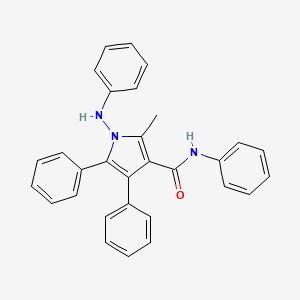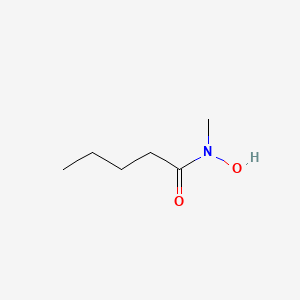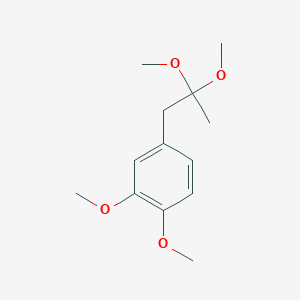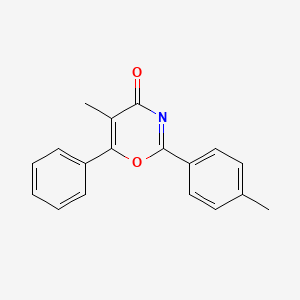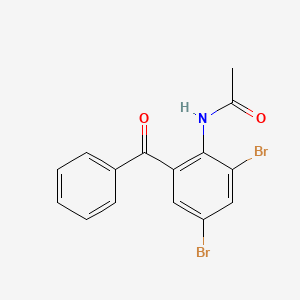
Acetamide, N-(2-benzoyl-4,6-dibromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-benzoyl-4,6-dibromophenyl)- is a chemical compound with the molecular formula C15H11Br2NO2 It is known for its unique structural properties, which include a benzoyl group and two bromine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-benzoyl-4,6-dibromophenyl)- typically involves the acylation of 2-benzoyl-4,6-dibromoaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-benzoyl-4,6-dibromoaniline and acetic anhydride.
Reaction Conditions: The reaction is usually performed in the presence of a catalyst such as pyridine or triethylamine to facilitate the acylation process.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(2-benzoyl-4,6-dibromophenyl)- may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems and continuous monitoring ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-benzoyl-4,6-dibromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the benzoyl group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dehalogenated or reduced derivatives.
Scientific Research Applications
Acetamide, N-(2-benzoyl-4,6-dibromophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-benzoyl-4,6-dibromophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2,4-dibromophenyl)-: This compound is structurally similar but lacks the benzoyl group.
Acetanilide derivatives: These compounds share the acetamide functional group but differ in the substitution pattern on the phenyl ring.
Uniqueness
Acetamide, N-(2-benzoyl-4,6-dibromophenyl)- is unique due to the presence of both the benzoyl group and the dibromo substitution on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
88092-64-2 |
|---|---|
Molecular Formula |
C15H11Br2NO2 |
Molecular Weight |
397.06 g/mol |
IUPAC Name |
N-(2-benzoyl-4,6-dibromophenyl)acetamide |
InChI |
InChI=1S/C15H11Br2NO2/c1-9(19)18-14-12(7-11(16)8-13(14)17)15(20)10-5-3-2-4-6-10/h2-8H,1H3,(H,18,19) |
InChI Key |
LSZOGYFAECUWQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Br)Br)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



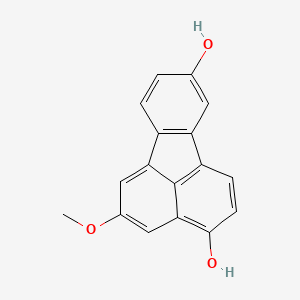
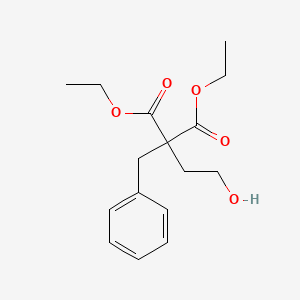
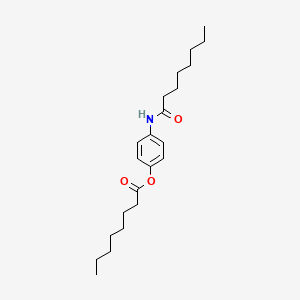

![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)
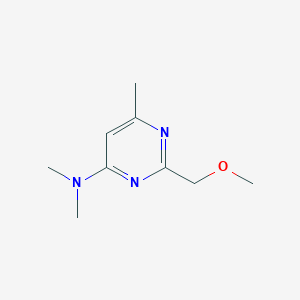
![2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-](/img/structure/B14376829.png)
![N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)
